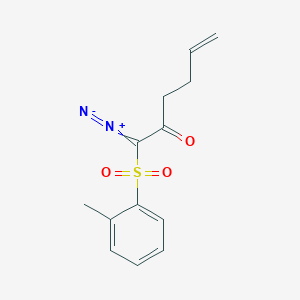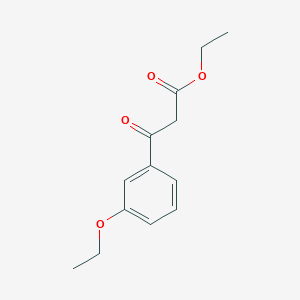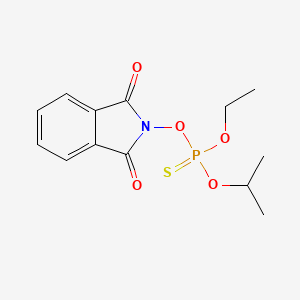
O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate is an organic compound belonging to the class of phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. Phthalimides are imide derivatives of phthalic anhydrides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate typically involves the reaction of phthalic anhydride with appropriate alcohols and thiophosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the phosphorothioate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine oxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted phosphorothioate derivatives .
Wissenschaftliche Forschungsanwendungen
O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other phosphorothioate compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with cellular receptors, leading to changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-bromophenyl)thiocarbamate
- 2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate is unique due to its specific phosphorothioate ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
3733-84-4 |
|---|---|
Molekularformel |
C13H16NO5PS |
Molekulargewicht |
329.31 g/mol |
IUPAC-Name |
2-[ethoxy(propan-2-yloxy)phosphinothioyl]oxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H16NO5PS/c1-4-17-20(21,18-9(2)3)19-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
IXLQATCUQZJKGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OC(C)C)ON1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


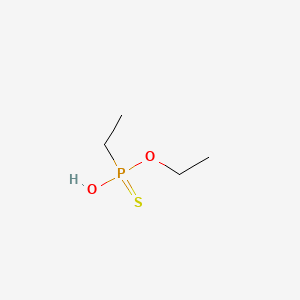
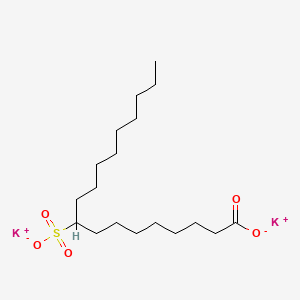
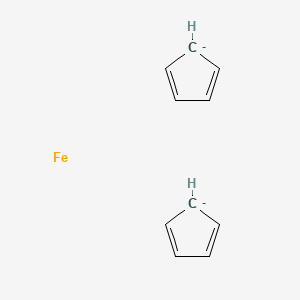
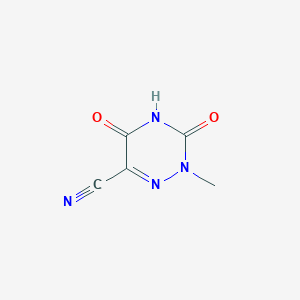
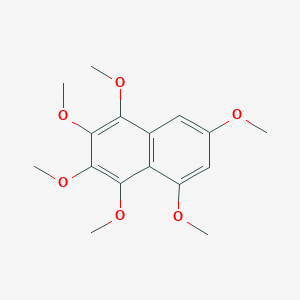
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
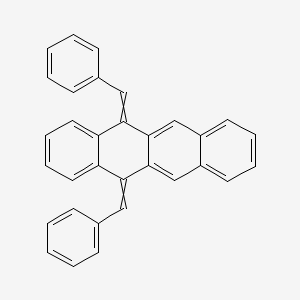
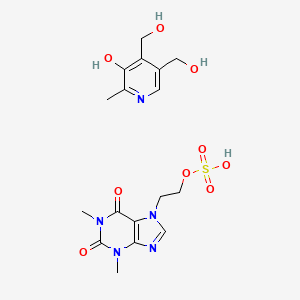
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)
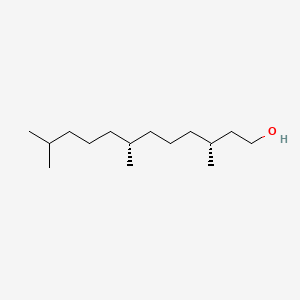
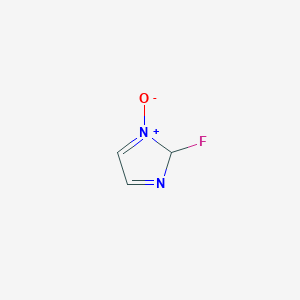
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14173622.png)
